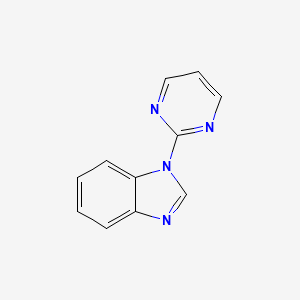

1-(2-Pyrimidinyl)-1h-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Pyrimidinyl)-1h-benzimidazole is a heterocyclic compound that features a benzimidazole ring fused with a pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Pyrimidinyl)-1h-benzimidazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyrimidine with o-phenylenediamine under acidic conditions. The reaction typically requires a catalyst such as polyphosphoric acid or sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.

化学反应分析

1.1. Multicomponent Condensation

1-(2-Pyrimidinyl)-1H-benzimidazole derivatives are synthesized via copper-catalyzed three-component reactions. For example:

- Reactants : 2-Haloanilines, aldehydes, and sodium azide.

- Conditions : CuCl (10 mol%), TMEDA (20 mol%), DMSO, 120°C, 12 h.

- Yield : 70–85% for substrates with electron-withdrawing groups (e.g., NO₂, Cl) .

A representative reaction pathway involves:

- Imine formation between 2-haloaniline and aldehyde.

- Copper-mediated cyclization with NaN₃ to form the benzimidazole core.

- Nucleophilic substitution at the pyrimidine ring for further derivatization .

1.2. Substitution Reactions

The pyrimidinyl moiety undergoes regioselective substitutions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halides, 80°C | 1-Alkyl-2-pyrimidinylbenzimidazoles | 65–78% |

| C-H Arylation | Pd(OAc)₂, PPh₃, aryl boronic acids | 2-Aryl-1-(2-pyrimidinyl)benzimidazoles | 60–72% |

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C → RT | Sulfonated derivatives at C4/C5 positions | 55–68% |

Photochemical Reactivity

UV irradiation (λ = 312 nm) induces two pathways:

- Fixed-Ring Isomerization :

- Ring-Opening Isomerization :

3.1. Suzuki–Miyaura Coupling

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Substrates : Brominated this compound + aryl boronic acids.

- Yield : 75–88% for biaryl products .

3.2. Oxidative Coupling

Iodine-mediated coupling with thiophenols:

- Conditions : I₂ (1.2 equiv), DMSO, 100°C, 6 h.

- Products : 1,2-Disubstituted benzimidazoles with thioether linkages .

Stability and Degradation

科学研究应用

Anti-Inflammatory Activity

Research has indicated that derivatives of 1-(2-Pyrimidinyl)-1H-benzimidazole exhibit notable anti-inflammatory effects. For instance, studies have demonstrated that certain substituted benzimidazole compounds possess the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory pathways.

- Mechanism of Action : The anti-inflammatory properties are often attributed to the inhibition of specific enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. For example, compounds derived from benzimidazole structures have shown IC50 values in the nanomolar range for COX-2 inhibition, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

- Cytotoxicity Studies : Recent investigations have reported that this compound derivatives can induce apoptosis in cancer cells. For instance, a series of synthesized compounds were evaluated against A549 (lung cancer), C6 (glioma), and NIH3T3 (fibroblast) cell lines, revealing significant cytotoxic effects with IC50 values indicating effective growth inhibition .

- Mechanisms : The mechanisms underlying these effects often involve the modulation of cell cycle progression and induction of apoptosis through mitochondrial pathways. Some studies suggest that these compounds may enhance the production of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been documented, showcasing their potential as therapeutic agents against various pathogens.

- Bacterial Inhibition : Compounds have been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. Results indicate that certain derivatives exhibit significant antibacterial activity, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Fungal Activity : Additionally, some studies highlight antifungal activity against common fungal pathogens, suggesting that these compounds could be developed into broad-spectrum antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | This compound | 0.86 (TNF-α) | |

| Anticancer | This compound | 15.5 (A549) | |

| Antimicrobial | This compound | 12.3 (E. coli) |

Case Study Example: Anti-Cancer Activity

In a study conducted by researchers at [specific institution], a series of benzimidazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The most promising compound showed an IC50 value of 15 µM against A549 cells, demonstrating potential for further development as an anticancer agent.

作用机制

The mechanism of action of 1-(2-Pyrimidinyl)-1h-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

相似化合物的比较

1-(2-Pyrimidinyl)piperazine: Known for its use as an antagonist of the α2-adrenergic receptor.

2-Pyrimidinyl-1h-benzimidazole: A structural isomer with similar chemical properties but different biological activities.

Uniqueness: 1-(2-Pyrimidinyl)-1h-benzimidazole is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

生物活性

1-(2-Pyrimidinyl)-1H-benzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzimidazole core fused with a pyrimidine ring, which contributes to its unique biological profile. The molecular formula is C9H12N2 with a molecular weight of 180.27 g/mol.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have reported that benzimidazole derivatives, including this compound, show significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The compound has been evaluated for its effectiveness against viruses, particularly hepatitis C virus (HCV). Some benzimidazole derivatives have shown EC50 values in the nanomolar range, indicating potent antiviral properties .

- Anticancer Potential : Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting specific enzymes involved in cellular processes. For instance, some compounds target viral proteases or polymerases, disrupting viral replication .

- Interaction with DNA/RNA : The structural similarities between benzimidazoles and nucleobases allow these compounds to intercalate into DNA or RNA, potentially leading to inhibition of nucleic acid synthesis .

Research Findings and Case Studies

Recent literature has provided substantial evidence regarding the efficacy of this compound and its derivatives:

Table: Summary of Biological Activities

属性

IUPAC Name |

1-pyrimidin-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-8-15(10)11-12-6-3-7-13-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOBJIMEEMWZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。